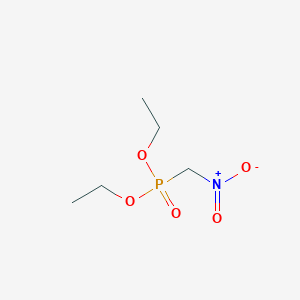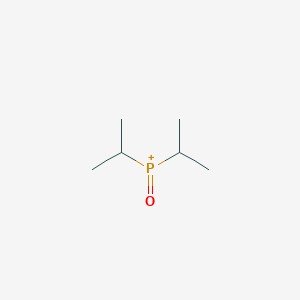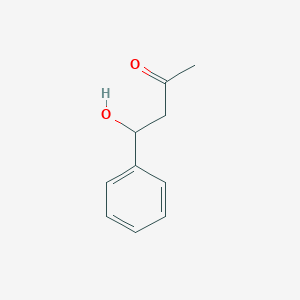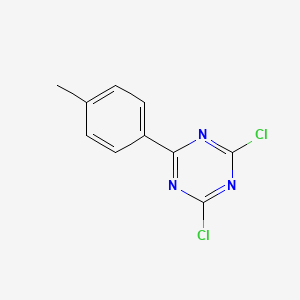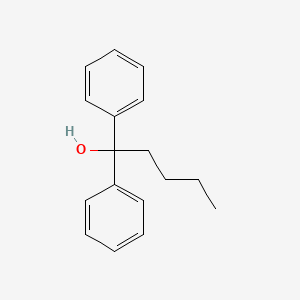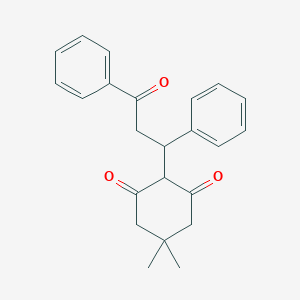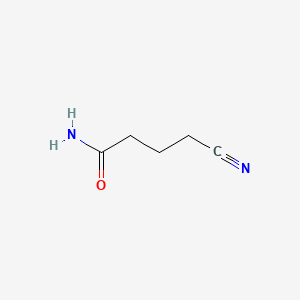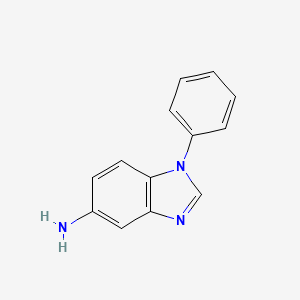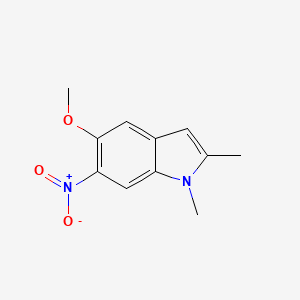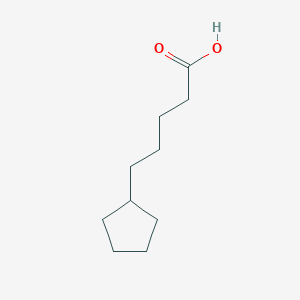
5-Cyclopentylpentanoic acid
Descripción general
Descripción
5-Cyclopentylpentanoic acid is a chemical compound with the molecular formula C10H18O2 . It has an average mass of 170.249 Da and a monoisotopic mass of 170.130676 Da .
Molecular Structure Analysis
The molecular structure of 5-Cyclopentylpentanoic acid consists of a cyclopentane ring attached to a pentanoic acid chain . The InChI representation of the molecule isInChI=1S/C10H18O2/c11-10(12)8-4-3-7-9-5-1-2-6-9/h9H,1-8H2,(H,11,12) . Physical And Chemical Properties Analysis
5-Cyclopentylpentanoic acid has a molecular weight of 170.25 g/mol . Other physical and chemical properties such as density, melting point, and boiling point are not specified in the available literature.Aplicaciones Científicas De Investigación
1. Application in Inflammatory Bowel Diseases
5-Aminosalicylic acid (5-ASA), chemically related to 5-Cyclopentylpentanoic acid, is widely used in treating inflammatory bowel diseases. It inhibits cytokine and inflammatory mediator production. Research suggests that peroxisome proliferator–activated receptor-γ (PPAR-γ) mediates 5-ASA's therapeutic action in the colon. In experiments, 5-ASA showed beneficial effects on colitis only in wild-type mice and not in PPAR-γ+/− mice, indicating the crucial role of PPAR-γ in 5-ASA's anti-inflammatory effects (Rousseaux et al., 2005).
2. Colon-Specific Drug Delivery Systems
5-Aminosalicylic acid has been incorporated into colon-specific drug delivery systems using cyclodextrin conjugates. These systems are designed to release the drug specifically in the cecum and colon, minimizing exposure in the stomach and small intestine. This approach aims to achieve targeted therapy with reduced systemic absorption and potential side effects (Zou et al., 2005).
3. Photodynamic Therapy in Cancer Treatment
Conjugated 5-aminolevulinic acid (5-ALA) with microbial synthesized silver nanoparticles has been studied for its potential in photodynamic therapy against skin melanoma and epidermoid carcinoma cell lines. This approach aims to leverage the cytotoxicity of 5-ALA-silver nanoparticles conjugates for effective cancer treatment (Shivashankarappa & Sanjay, 2018).
4. Evolutionary Trends in 5-ALA Research
A scientometrics study on 5-aminolevulinic acid (5-ALA) revealed significant research interest in its applications in medical research and theranostics. The study highlights nanotechnology involvement in 5-ALA delivery and theranostic applications, indicating a trend towards using advanced materials for enhanced drug delivery and diagnostics (Zhou et al., 2022).
5. Use in Nanotechnology for Drug Delivery
Research on nanostructured lipid carriers containing retinoic acid conjugate for targeted delivery of 5-FU in colorectal cancers demonstrates the potential of advanced drug delivery systems. This approach aims to reduce side effects and enhance the efficacy of 5-FU, a commonly used chemotherapy drug (Varshosaz et al., 2012).
6. Potential in Antimicrobial Applications
Studies on thiazolyl-acetic acid derivatives, structurally related to 5-Cyclopentylpentanoic acid, have shown promising results as antimicrobial agents. These compounds displayed significant antibacterial and antifungal activities, suggesting their potential as biocides or preservatives in cosmetics and detergents (Shirai et al., 2013).
Propiedades
IUPAC Name |
5-cyclopentylpentanoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H18O2/c11-10(12)8-4-3-7-9-5-1-2-6-9/h9H,1-8H2,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RQOBFWBITFBAPL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)CCCCC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H18O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80278644 | |
| Record name | 5-cyclopentylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Cyclopentylpentanoic acid | |
CAS RN |
5422-27-5 | |
| Record name | Cyclopentanevaleric acid | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=8778 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 5-cyclopentylpentanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80278644 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 5-cyclopentylpentanoic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




